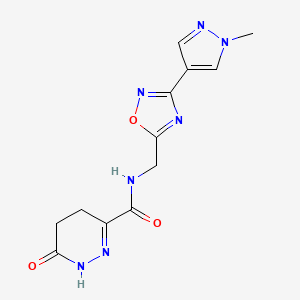

![molecular formula C10H18N2 B2728496 Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 142920-56-7](/img/structure/B2728496.png)

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

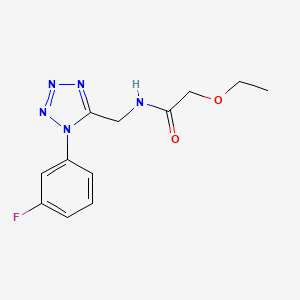

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2 . It has an average mass of 166.263 Da and a monoisotopic mass of 166.147003 Da . This compound is also known by its IUPAC name, N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-butanamine .

Molecular Structure Analysis

The molecular structure of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine consists of 12 atoms and 12 bonds . The structure includes a butyl group attached to a pyrrole ring through a methylene bridge. The pyrrole ring also carries a methyl group .Physical And Chemical Properties Analysis

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a predicted Log Octanol-Water Partition Coefficient (Log Kow) of 2.09 . The boiling point is estimated to be 248.86°C, and the melting point is estimated to be 49.17°C . The vapor pressure at 25°C is estimated to be 0.0169 mm Hg .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Pyrroles

Functionalized pyrroles are synthesized using a facile and convenient one-pot tandem synthesis method. This process employs acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate as a catalyst, involving four-component reactions of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkane. The method highlights simple starting materials, cost-effectiveness, good yields, and the recyclability of the catalyst (Gupta, Singh, & Singh, 2014).

Iron-Catalyzed N-Heterocyclization for Pyrroles

An environmentally friendly and cost-effective method for synthesizing N-substituted pyrroles utilizes iron as a catalyst. This process directly couples 2-butyne-1,4-diol or 2-butene-1,4-diol with various amines, including anilines, benzyl amines, and aliphatic amines, to yield a variety of N-substituted pyrroles with moderate to excellent yields (Yan & Barta, 2016).

Applications in Polymer Solar Cells

A novel amine-based, alcohol-soluble fullerene derivative demonstrated successful application as an acceptor and cathode interfacial material in polymer solar cells. This compound showcased a four-fold electron mobility increase over its counterpart, indicating potential applications in nano-structured organic solar cells for improved efficiency (Lv et al., 2014).

Green Synthesis of Polysubstituted Pyrroles

A green and retrievable nanocatalyst, [bmim]HSO4 loaded on graphene oxide, facilitates the preparation of polysubstituted pyrroles in an eco-friendly manner. This method emphasizes the synthesis of novel pyrroles containing fluorine atoms, thiazole, and adenine nuclei, marking significant progress in pharmaceutical and drug discovery research (Shekarchi & Behbahani, 2020).

Lewis Acid-promoted Synthesis of Dihydroazepines

A three-component reaction involving propargylic alcohols, 2-butynedioates, and secondary amines under Lewis acid catalysis yields functionalized dihydroazepines and, depending on the secondary amine used, can also produce 2,5-dihydro-1H-pyrroles and 2,3-dihydro-1H-pyrroles. This showcases the versatility of using Lewis acids for catalyzing complex reactions in the synthesis of heterocyclic compounds (Yin et al., 2011).

Propiedades

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKWPINKZUKOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2728419.png)

![3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2728421.png)

![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)

![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)

![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)